Phenol chloroform

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

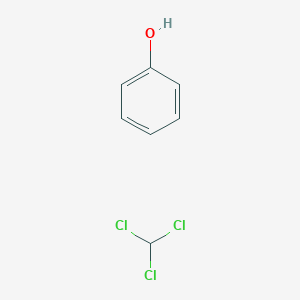

Molecular Formula |

C7H7Cl3O |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

chloroform;phenol |

InChI |

InChI=1S/C6H6O.CHCl3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5,7H;1H |

InChI Key |

YTRQFSDWAXHJCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O.C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Phenol-Chloroform Extraction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology for the purification of nucleic acids (DNA and RNA) from biological samples. Despite the development of newer, kit-based methods, it remains a robust, cost-effective, and highly efficient procedure for obtaining high-purity nucleic acids. This guide delves into the fundamental principles governing this method, providing a detailed overview of the roles of its chemical constituents, the critical influence of pH, and comprehensive experimental protocols.

The Fundamental Principle: Differential Solubility and Partitioning

The technique is predicated on the principle of liquid-liquid extraction, which separates molecules based on their differential solubilities in two immiscible liquid phases.[1] When a cell lysate (an aqueous solution) is mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[1][2] The separation of molecules is driven by their polarity.

-

Aqueous Phase: This polar environment is primarily composed of the lysis buffer and water. Highly polar molecules, such as nucleic acids with their negatively charged phosphate (B84403) backbones, are preferentially soluble in this phase.[3][4]

-

Organic Phase: This non-polar environment is composed of phenol (B47542) and chloroform (B151607). Non-polar molecules, such as lipids, are readily dissolved in this phase.[2][5]

-

Interphase: A distinct layer that forms between the aqueous and organic phases. This is where denatured proteins and other cellular debris accumulate.[1][2]

The core of the technique lies in phenol's potent ability to denature proteins.[6][7] Proteins in their native folded state often expose hydrophilic (polar) residues to the aqueous environment while burying hydrophobic (non-polar) residues in their core. Phenol, being a less polar solvent, disrupts this structure, causing the proteins to "flip inside-out."[3] This exposes their hydrophobic residues, making them more soluble in the organic phenol phase and causing them to precipitate out of the aqueous solution.[3][8]

The Role of Each Reagent

The standard extraction mixture consists of phenol, chloroform, and isoamyl alcohol, typically in a 25:24:1 ratio. Each component plays a critical role in the purification process.

Phenol

Phenol is the primary agent for deproteinization.[5][6] It effectively denatures proteins, causing them to lose their native conformation and precipitate at the interphase or dissolve in the organic phase.[7] However, pure phenol has a density only slightly higher than water (1.07 g/cm³ vs. 1.00 g/cm³), which can lead to poor phase separation or even phase inversion if the aqueous phase has a high salt concentration.[4][9]

Chloroform

Chloroform serves several crucial functions:

-

Increases Density: Chloroform is significantly denser than water (approximately 1.47 g/cm³).[4][9] When mixed with phenol, it increases the overall density of the organic phase, ensuring a sharp and stable interface between the two layers and preventing phase inversion.[7]

-

Enhances Protein Denaturation: The combination of phenol and chloroform is more efficient at denaturing proteins than either solvent alone.[10]

-

Solubilizes Lipids: Chloroform is an effective solvent for lipids, drawing them away from the nucleic acids and into the organic phase.[5][7]

-

Reduces RNA Loss: Phenol can retain a significant portion of the aqueous phase (10-15%), leading to a loss of RNA. Chloroform minimizes this retention, thereby improving the yield of nucleic acids.[10][11]

Isoamyl Alcohol

Isoamyl alcohol is added in a small volume (typically 1 part in 25) primarily as an anti-foaming agent .[8] During the vigorous mixing required to create an emulsion and ensure efficient partitioning, foaming can occur, which makes it difficult to separate the phases cleanly. Isoamyl alcohol reduces this foaming and helps to stabilize the interphase.[12]

The Critical Role of pH in Selective Nucleic Acid Isolation

The pH of the phenol solution is the most critical variable for determining which type of nucleic acid is purified.[13][14]

-

Alkaline pH (≈8.0) for DNA Isolation: At a neutral to slightly alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged. This high polarity ensures that both nucleic acids remain in the aqueous phase, while proteins are extracted into the organic phase.[11][15] Therefore, a Tris-buffered phenol solution with a pH of 7.8-8.0 is used for DNA extraction.[11]

-

Acidic pH (≈4.5) for RNA Isolation: At an acidic pH, the structure of DNA is altered. The negative charges on the phosphate groups are neutralized, causing the DNA to become less polar and partition into the organic phase.[6][13] RNA, due to the presence of the 2'-hydroxyl group, remains more polar and is selectively retained in the aqueous phase.[11][15] This allows for the specific isolation of RNA, free from contaminating genomic DNA.

This pH-dependent partitioning is a powerful tool for molecular biologists, enabling the selective purification of either DNA or RNA from the same sample.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the phenol-chloroform extraction process.

| Component | Density (g/cm³ at 20-25°C) | Role in Extraction |

| Water (Aqueous Phase) | ~1.00 | Solvent for nucleic acids and other polar molecules. |

| TE Buffer (1X, pH 8.0) | ~1.00 | Maintains alkaline pH to keep DNA in the aqueous phase; EDTA chelates divalent cations, inhibiting DNases.[16] |

| Phenol (Tris-equilibrated) | ~1.07 | Primary denaturant of proteins.[8] |

| Chloroform | ~1.47 | Increases organic phase density, enhances protein denaturation, solubilizes lipids.[4][9] |

| Isoamyl Alcohol | ~0.81 | Anti-foaming agent. |

| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | ~1.28 | The complete organic phase mixture.[6] |

| Condition (Equilibrated Aqueous pH) | Primary Nucleic Acid in Aqueous Phase | Primary Nucleic Acid in Organic/Interphase | Application |

| ~pH 8.0 | DNA and RNA | Denatured Proteins | Total Nucleic Acid or DNA Isolation |

| ~pH 4.5 | RNA | DNA and Denatured Proteins | RNA Isolation |

Data compiled from multiple sources.[4][5][6][8][9][16] Note that the partitioning is not absolute but highly preferential.

Visualizing the Process

The following diagrams illustrate the logical workflow and the core separation principle of the technique.

Caption: High-level workflow for nucleic acid purification.

References

- 1. imcstips.com [imcstips.com]

- 2. journal.mdpip.com [journal.mdpip.com]

- 3. Product Information | Phenol, Saturated with TE Buffer 25969-96 400ML NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 4. bio-protech.com.tw [bio-protech.com.tw]

- 5. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lunanano.com [lunanano.com]

- 7. pacb.com [pacb.com]

- 8. 苯酚 BioUltra, Molecular Biology, TE-saturated, ~73% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Temperature dependence of the partition coefficient of proteins in aqueous two-phase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biology.stackexchange.com [biology.stackexchange.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Tris EDTA buffer, for molecular biology, DNAse, RNAse, Protease free ready to use, pH 8.0 500 mL [thermofisher.com]

- 13. TE Buffer, 1X, Molecular Biology Grade | Tris-EDTA Buffer [worldwide.promega.com]

- 14. lclane.net [lclane.net]

- 15. TRIS-EDTA Buffer Molecular biology | Biosolve Shop [shop.biosolve-chemicals.eu]

- 16. researchgate.net [researchgate.net]

The Enduring Workhorse: A Technical History of Phenol-Chloroform Extraction in Molecular Biology

A deep dive into the foundational technique for nucleic acid purification, exploring its historical development, chemical principles, and detailed protocols for researchers, scientists, and drug development professionals.

The isolation of pure, high-quality nucleic acids is the cornerstone of molecular biology. For decades, the go-to method for this critical first step has been the robust and versatile phenol-chloroform extraction. This in-depth guide explores the history of this technique, from its early beginnings to the pivotal advancements that solidified its place in laboratories worldwide. It provides a technical examination of the underlying chemical principles, detailed experimental protocols, and a quantitative look at its performance in comparison to modern methods.

A Historical Perspective: From Early Observations to a Gold Standard

The journey of phenol-chloroform extraction began with the simple observation of the protein-denaturing capabilities of phenol (B47542). In 1956, Kirby first reported the use of phenol to purify nucleic acids from mammalian tissues, laying the groundwork for a technique that would revolutionize the burgeoning field of molecular biology. This initial method was further refined by combining phenol with chloroform (B151607), which enhanced the efficiency of phase separation and the removal of lipids.

A landmark advancement came in 1987 when Piotr Chomczynski and Nicoletta Sacchi developed the single-step acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) method for RNA isolation.[1][2][3] This innovation significantly reduced the time and labor required for RNA extraction, eliminating the need for lengthy ultracentrifugation steps and making the analysis of gene expression more accessible to researchers.[4] This method, and its commercial derivatives like TRIzol, remains a widely used and reliable technique for obtaining high-quality RNA.[5][6]

The Chemical Core: Principles of Separation

Phenol-chloroform extraction is a type of liquid-liquid extraction that leverages the differential solubilities of macromolecules in aqueous and organic phases. The key components and their roles are:

-

Phenol: An organic solvent that serves multiple crucial functions. It denatures proteins, causing them to lose their native conformation and precipitate out of the aqueous solution.[7][8] Phenol also inhibits the activity of nucleases, protecting the integrity of the nucleic acids.

-

Chloroform: An organic solvent that is denser than water and immiscible with it. When mixed with phenol, it increases the density of the organic phase, ensuring a sharp separation from the upper aqueous phase. Chloroform also helps to dissolve lipids and further denature proteins.[9][10]

-

Isoamyl Alcohol: Often included in the organic mixture to prevent foaming during the vigorous mixing steps.

-

Guanidinium Thiocyanate: A powerful chaotropic agent used in RNA extraction protocols. It effectively denatures proteins, including potent RNases, and disrupts nucleoprotein complexes, releasing the RNA into the solution.[9][10]

-

pH: The pH of the aqueous buffer is a critical determinant of which nucleic acid is isolated.

-

Alkaline conditions (pH 7.0-8.0): At a neutral to slightly alkaline pH, the phosphate (B84403) backbone of both DNA and RNA is negatively charged, making them soluble in the aqueous phase. This is the standard condition for DNA extraction.[7][10]

-

Acidic conditions (pH ~4.5): Under acidic conditions, the negative charge on the phosphate groups of DNA is neutralized, causing the DNA to partition into the organic phase, while RNA, with its 2'-hydroxyl group, remains in the aqueous phase. This principle is the basis for the specific isolation of RNA.[7][10]

-

Quantitative Performance: Yield and Purity

The phenol-chloroform method is renowned for its ability to yield high quantities of nucleic acids. However, purity, as assessed by spectrophotometric ratios (A260/A280 and A260/A230), can sometimes be lower than that achieved with more modern, column-based methods.

Table 1: Typical Purity Ratios for Nucleic Acids

| Ratio | Pure DNA | Pure RNA | Indication of Contamination (Low Ratio) |

| A260/A280 | ~1.8 | ~2.0 | Protein, residual phenol |

| A260/A230 | 2.0 - 2.2 | 2.0 - 2.2 | Guanidinium thiocyanate, phenol, carbohydrates, other organic compounds |

Data sourced from multiple references providing generally accepted values for "pure" nucleic acids.[3][11][12]

Table 2: Comparison of Phenol-Chloroform Extraction with Commercial Kits

| Feature | Phenol-Chloroform Extraction | Commercial Spin-Column Kits |

| Yield | Generally high, especially for RNA from small samples.[13] | Can be lower, with some loss of nucleic acid on the column.[9] |

| Purity (A260/A280) | Can be variable; risk of protein contamination if interphase is disturbed.[1] | Generally high and consistent.[9] |

| Purity (A260/A230) | Often lower due to potential carryover of phenol and guanidinium salts.[14] | Generally higher, with efficient removal of salts. |

| Time | More time-consuming and labor-intensive.[15] | Faster and simpler workflow.[9] |

| Cost | Relatively low cost of reagents.[15] | Higher cost per sample. |

| Safety | Requires handling of hazardous organic solvents (phenol, chloroform).[15] | Uses less hazardous reagents.[9] |

Experimental Protocols

The following are detailed methodologies for the classic phenol-chloroform DNA extraction and the AGPC-based RNA extraction.

Protocol 1: Classic Phenol-Chloroform DNA Extraction

This protocol is suitable for the isolation of genomic DNA from a variety of cell and tissue samples.

Materials:

-

Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 1% SDS, 100 µg/mL Proteinase K)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Methodology:

-

Sample Lysis: Homogenize the sample and incubate in Lysis Buffer at 55°C for 1-2 hours, or until the tissue is completely lysed.

-

Phenol-Chloroform Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.

-

Vortex vigorously for 20-30 seconds to create an emulsion.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.

-

-

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the white protein layer at the interphase.

-

Chloroform Extraction (Optional but Recommended):

-

Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase.

-

Vortex and centrifuge as in step 2.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 1/10th volume of 3 M Sodium Acetate to the aqueous phase.

-

Add 2-2.5 volumes of ice-cold 100% ethanol and mix by gentle inversion until a DNA precipitate is visible.

-

Incubate at -20°C for at least 1 hour, or overnight.

-

-

Pelleting and Washing:

-

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

-

Drying and Resuspension:

-

Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

-

Protocol 2: Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) RNA Extraction

This protocol is based on the single-step method developed by Chomczynski and Sacchi and is suitable for the isolation of total RNA.[8][16]

Materials:

-

Denaturing Solution (e.g., TRIzol or a homemade solution of 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

-

Chloroform

-

75% Ethanol (in nuclease-free water)

-

Nuclease-free water

Methodology:

-

Homogenization: Homogenize the sample in 1 mL of Denaturing Solution per 50-100 mg of tissue or 5-10 x 10^6 cells.

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform per 1 mL of Denaturing Solution.

-

Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Transfer the upper aqueous phase to a fresh tube.

-

Add 0.5 mL of isopropanol per 1 mL of Denaturing Solution used for the initial homogenization.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of Denaturing Solution.

-

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

Drying and Resuspension:

-

Discard the ethanol wash.

-

Briefly air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA in an appropriate volume of nuclease-free water.

-

Visualizing the Workflow

The following diagrams illustrate the key steps in phenol-chloroform based nucleic acid extraction.

Caption: Workflow for classic phenol-chloroform DNA extraction.

Caption: Workflow for AGPC-based RNA extraction.

Conclusion

Despite the advent of newer, more convenient methods for nucleic acid purification, phenol-chloroform extraction remains a relevant and powerful technique in the molecular biologist's toolkit. Its ability to yield large quantities of nucleic acids from a wide variety of sample types, coupled with its low cost, ensures its continued use in many research settings. While it requires careful handling of hazardous materials and is more labor-intensive, a thorough understanding of its principles and a well-executed protocol can provide high-quality DNA and RNA suitable for a multitude of downstream applications, from PCR and cloning to next-generation sequencing. The history of phenol-chloroform extraction is a testament to the enduring power of fundamental chemical principles in advancing the frontiers of biological science.

References

- 1. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dna.uga.edu [dna.uga.edu]

- 4. Contaminants in Your Nucleic Acid Sample? [bionordika.fi]

- 5. Knowledge - Contaminants [community.nanoporetech.com]

- 6. lifescience.roche.com [lifescience.roche.com]

- 7. geneticeducation.co.in [geneticeducation.co.in]

- 8. Comparison of QIAamp HCV kit spin columns, silica beads, and phenol-chloroform for recovering human immunodeficiency virus type 1 RNA from plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lunanano.com [lunanano.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]

- 12. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]

- 13. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - UK [thermofisher.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

Phenol-Chloroform Extraction: A Technical Guide to Nucleic Acid Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phenol-chloroform extraction method for nucleic acid purification. It details the composition of the chemical mixture, its underlying principles, and provides detailed experimental protocols. Furthermore, this guide presents a quantitative comparison with other common nucleic acid extraction techniques, offering researchers the data to make informed decisions for their experimental needs.

Core Principles of Phenol-Chloroform Extraction

Phenol-chloroform extraction is a liquid-liquid extraction technique fundamental to molecular biology for separating nucleic acids from proteins and lipids.[1] The method leverages the differential solubility of these macromolecules in a biphasic solution created by mixing an aqueous sample with a phenol-chloroform solution.

Upon centrifugation, the mixture separates into three distinct phases:

-

Aqueous Phase (Upper): This less dense, upper layer contains the hydrophilic nucleic acids (DNA and RNA).

-

Interphase (Middle): A layer of precipitated proteins forms between the aqueous and organic phases.

-

Organic Phase (Lower): This denser, lower layer consists of the hydrophobic phenol (B47542) and chloroform (B151607), containing denatured proteins and lipids.[1]

The pH of the solution is a critical determinant in the selective separation of DNA and RNA. At a neutral to alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition into the aqueous phase.[1] However, at an acidic pH (around 4.5), DNA becomes neutralized and is driven into the organic phase, while RNA remains in the aqueous phase, allowing for their effective separation.

Composition and Purpose of the Phenol-Chloroform Mixture

The standard phenol-chloroform mixture is typically prepared in a ratio of 25:24:1 (phenol:chloroform:isoamyl alcohol). Each component plays a crucial role in the extraction process.

| Component | Ratio | Purpose |

| Phenol | 25 | The primary function of phenol is to denature proteins by disrupting their secondary and tertiary structures. It is a non-polar solvent and effectively dissolves proteins. |

| Chloroform | 24 | Chloroform enhances the denaturing effect of phenol on proteins and solubilizes lipids. Crucially, its higher density increases the overall density of the organic phase, ensuring a sharp and stable separation from the aqueous phase. |

| Isoamyl Alcohol | 1 | Isoamyl alcohol is added as an anti-foaming agent, preventing the formation of an emulsion between the aqueous and organic phases during mixing. This leads to a cleaner separation and a more defined interphase.[2] |

Quantitative Comparison of Nucleic Acid Extraction Methods

The choice of nucleic acid extraction method can significantly impact the yield and purity of the isolated molecules, which in turn affects downstream applications. The following tables summarize comparative data between phenol-chloroform extraction and other common methods.

Table 1: Comparison of DNA Extraction from Human Blood

| Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Purity Ratio |

| Phenol-Chloroform | ~308 | ~1.89 |

| Salting-Out | ~18 | ~1.82 |

Data sourced from a comparative study on human blood samples.[3][4][5]

Table 2: Comparison of DNA Extraction from Human Saliva

| Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Purity Ratio |

| Phenol-Chloroform | ~64 | ~1.87 |

| Salting-Out | ~38 | ~1.75 |

Data sourced from a comparative study on human saliva samples.[3][4]

Note on Purity Ratios:

-

An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA.[6][7][8] Ratios lower than this may indicate protein or phenol contamination.[6]

-

The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic acids being in the range of 2.0-2.2.[6][8] Lower ratios can suggest contamination with organic compounds or salts.[6][9]

Experimental Protocols

Reagent Preparation

Lysis Buffer (for DNA extraction):

-

1 M Tris-Cl (pH 8.0): 200 µL

-

0.5 M EDTA (pH 8.0): 4 µL

-

SDS: 1 g

-

Add sterile distilled water to a final volume of 20 mL.[10]

TE Buffer (for nucleic acid resuspension and storage):

-

1 M Tris-Cl (pH 8.0): 1 mL

-

0.5 M EDTA (pH 8.0): 0.2 mL

-

Add sterile distilled water to a final volume of 100 mL.[11][12] Autoclave to sterilize.[11][12]

Protocol for Genomic DNA Extraction from Cells

-

Cell Lysis:

-

Phenol-Chloroform Extraction:

-

Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).

-

Vortex vigorously for 30 seconds to form an emulsion.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

-

Aqueous Phase Collection:

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and the lower organic phase.

-

-

Chloroform Wash (Optional but Recommended):

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

-

Vortex for 10 seconds and centrifuge at 12,000 x g for 2 minutes.

-

Transfer the upper aqueous phase to a new tube. This step helps to remove residual phenol.

-

-

DNA Precipitation:

-

Add 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) to the aqueous phase.

-

Add 2-2.5 volumes of ice-cold 100% ethanol (B145695).

-

Invert the tube gently several times until a white DNA precipitate becomes visible.

-

Incubate at -20°C for at least 1 hour to overnight.

-

-

DNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the pellet with 500 µL of 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

-

Resuspension:

-

Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer.

-

Visualizing the Process

Experimental Workflow

Caption: Experimental workflow for nucleic acid extraction using the phenol-chloroform method.

Principle of Phase Separation

Caption: Partitioning of biomolecules during phenol-chloroform extraction.

References

- 1. lifescience.roche.com [lifescience.roche.com]

- 2. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]

- 3. researchgate.net [researchgate.net]

- 4. journal.mdpip.com [journal.mdpip.com]

- 5. journal.mdpip.com [journal.mdpip.com]

- 6. dna.uga.edu [dna.uga.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]

- 9. youtube.com [youtube.com]

- 10. Lysis Buffer for Phenol/ chloroform genomic DNA extraction (makes 20 mL of buffer) [protocols.io]

- 11. toptipbio.com [toptipbio.com]

- 12. static.igem.org [static.igem.org]

- 13. scribd.com [scribd.com]

- 14. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - TW [thermofisher.com]

The Enduring Legacy of Phenol-Chloroform Extraction: A Technical Guide to DNA and RNA Isolation

For decades, the phenol-chloroform extraction method has been a cornerstone of molecular biology, enabling the purification of high-quality DNA and RNA essential for groundbreaking research and diagnostic development. This in-depth technical guide explores the historical discovery of this robust technique, provides a detailed understanding of its chemical principles, and presents comprehensive experimental protocols. Quantitative data on nucleic acid yield and purity are summarized, and the logical workflow is visualized to offer a complete resource for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Foundational Technique

The ability to isolate pure nucleic acids from cellular components was a critical step in the advancement of molecular biology. The development of the phenol-chloroform method can be traced back to the mid-20th century, with two key publications laying the groundwork for what would become a standard laboratory procedure.

In 1956, Alfred Gierer and Gerhard Schramm demonstrated that RNA isolated from Tobacco Mosaic Virus (TMV) using phenol (B47542) was infectious on its own, providing compelling evidence for RNA as a carrier of genetic information.[1][2] Their method involved the use of water-saturated phenol to deproteinize the virus particles, allowing for the recovery of the viral RNA.[1]

A year later, in 1957, K. S. Kirby published a new method for the isolation of deoxyribonucleic acids from mammalian tissues.[3][4] Kirby's method utilized a two-phase system of aqueous sodium salicylate (B1505791) and phenol to effectively remove proteins, yielding high-molecular-weight DNA.[4] These pioneering studies established the fundamental principle of using phenol to denature and separate proteins from nucleic acids, a concept that remains at the core of the technique today.

The Chemistry of Separation: Roles of the Core Reagents

The success of phenol-chloroform extraction lies in the distinct chemical properties of its components, which facilitate the partitioning of cellular macromolecules into different phases.

-

Phenol: This organic solvent is the primary agent for protein denaturation. It disrupts the hydrogen bonds within proteins, causing them to unfold and lose their native structure. These denatured proteins become more soluble in the organic phase. At an acidic pH, phenol selectively retains DNA in the organic phase, allowing for the specific isolation of RNA in the aqueous phase. Conversely, a neutral or slightly alkaline pH is used for DNA extraction, where both DNA and RNA remain in the aqueous phase.

-

Chloroform: Chloroform serves multiple purposes. It is a more effective protein denaturant than phenol alone and increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation. It also helps to remove lipids from the sample.

-

Isoamyl Alcohol: Often included in the organic mixture, isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the mixing step and further aiding in the clear separation of the phases.

-

Salts (e.g., Sodium Acetate): These are used during the precipitation step. The positively charged sodium ions neutralize the negative charge of the phosphate (B84403) backbone of DNA and RNA, reducing their solubility in water and facilitating their precipitation out of solution when alcohol is added.

Quantitative Performance: A Comparative Look at Yield and Purity

The phenol-chloroform method is renowned for its ability to yield high quantities of pure nucleic acids. The purity of a nucleic acid preparation is commonly assessed by spectrophotometry, measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280). A ratio of ~1.8 is generally considered indicative of pure DNA, while a ratio of ~2.0 suggests pure RNA.

Below are tables summarizing quantitative data from various studies, comparing the performance of phenol-chloroform extraction with other common methods.

Table 1: Comparison of DNA Extraction Methods from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues [5]

| Extraction Method | Mean DNA Concentration (ng/µL) | A260/A280 Ratio (Mean) |

| Phenol-Chloroform (Modified) | 31.28 | 1.8 - 2.0 (62% of samples) |

| cobas® DNA Sample Preparation Kit | 9.15 | Data not specified |

| QIAamp DNA FFPE Tissue Kit | 4.79 | Data not specified |

Table 2: Comparison of DNA Extraction Methods from Plant Tissues (Scots Pine & Oak) [6]

| Extraction Method | Mean DNA Yield (ng/µL) - Scots Pine | Mean DNA Yield (ng/µL) - Oak |

| Phenol-Chloroform | 371.75 | 352.00 |

| CTAB | 230.75 | 222.25 |

| Silica Columns | 171.75 | Data not specified |

| Magnetic Beads | 206.25 | 201.75 |

Table 3: Comparison of RNA Extraction Methods from Bacterial Culture [7]

| Extraction Method | RNA Yield (mg/mL) | A260/A280 Ratio |

| Triton X-100 Boiling & Chloroform | 0.2 - 2.0 | 1.9 - 2.0 |

Table 4: Comparison of DNA Extraction Methods from Fish Tissues

| Extraction Method | Mean DNA Yield (ng/mg) | A260/A280 Ratio |

| Phenol-Chloroform | Highest Yield | High Purity |

| High Salt | Lower Yield | High Purity |

| Urea | Lower Yield | High Purity |

| TNES | Lower Yield | High Purity |

Detailed Experimental Protocols

The following protocols are based on the foundational work of Gierer and Schramm for RNA isolation and Kirby for DNA isolation, adapted to modern laboratory practices.

Protocol 1: Isolation of RNA from Viral or Cellular Sources (Adapted from Gierer and Schramm, 1956)

Materials:

-

Sample (e.g., virus suspension, cell pellet)

-

Water-saturated phenol (pH 4.0-5.0)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (B1210297) (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

RNase-free water

Procedure:

-

Homogenization: Homogenize the sample in a suitable buffer. For cells, a lysis buffer containing a chaotropic agent like guanidinium (B1211019) thiocyanate (B1210189) is recommended to inactivate RNases.

-

Phenol Extraction: Add an equal volume of water-saturated phenol to the homogenate. Vortex vigorously for 30-60 seconds to create an emulsion.

-

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Three phases will form: a lower organic phase (phenol), a white interphase (containing denatured proteins and some DNA), and an upper aqueous phase (containing RNA).

-

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new, clean tube, avoiding the interphase and organic phase.

-

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase. Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Aqueous Phase Recovery: Transfer the upper aqueous phase to a new tube.

-

RNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

-

Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Protocol 2: Isolation of Genomic DNA from Tissues (Adapted from Kirby, 1957)

Materials:

-

Tissue sample

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL RNase A)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 7.8-8.0)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in Lysis Buffer.

-

Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL. Incubate at 55°C for 1-3 hours, or overnight, until the tissue is completely lysed.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Mix by inverting the tube gently for 5-10 minutes. Avoid vigorous vortexing to prevent shearing of high-molecular-weight DNA.

-

Phase Separation: Centrifuge at 5,000 x g for 10 minutes at room temperature.

-

Aqueous Phase Recovery: Carefully transfer the upper, viscous aqueous phase to a new tube.

-

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol. Mix by gentle inversion for 5 minutes. Centrifuge at 5,000 x g for 5 minutes.

-

Aqueous Phase Recovery: Transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube until the DNA precipitates and forms a visible, stringy mass.

-

Spooling/Pelleting: The DNA can be spooled out with a sealed glass rod or pelleted by centrifugation at 10,000 x g for 10 minutes.

-

Washing: Wash the DNA pellet with 1 mL of 70% ethanol.

-

Drying and Resuspension: Air-dry the DNA pellet and resuspend in an appropriate volume of TE Buffer. Dissolution may require incubation at 37°C or 55°C for several hours.

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the DNA and RNA isolation processes.

Caption: Workflow for Genomic DNA Isolation.

Caption: Workflow for Total RNA Isolation.

Conclusion

The discovery of phenol-chloroform extraction revolutionized molecular biology, providing a robust and reliable method for obtaining high-purity DNA and RNA. While newer, kit-based methods offer convenience and speed, the classical phenol-chloroform technique remains a valuable and often superior choice for achieving high yields of exceptionally pure nucleic acids from a wide variety of sample types. Its enduring presence in laboratories worldwide is a testament to its efficacy and the foundational principles established by its pioneers. This guide serves as a comprehensive resource for understanding and effectively implementing this essential technique in modern research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. A new method for the isolation of deoxyribonucleic acids; evidence on the nature of bonds between deoxyribonucleic acid and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new method for the isolation of deoxyribonucleic acids: evidence on the nature of bonds between deoxyribonucleic acid and protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA extraction from FFPE tissue samples – a comparison of three procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Bedrock of Molecular Biology: A Technical Guide to Nucleic Acid Purification with Phenol-Chloroform

For Immediate Release

A Deep Dive into the Fundamental Mechanism and Practical Application of Phenol-Chloroform Extraction for High-Purity Nucleic Acid Isolation

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the foundational principles and methodologies of nucleic acid purification using the phenol-chloroform method. This robust and cost-effective technique remains a staple in molecular biology for its efficiency in separating nucleic acids from proteins and lipids.

Core Mechanism: The Principle of Differential Solubility

Phenol-chloroform extraction is a liquid-liquid extraction technique that partitions cellular components into distinct aqueous and organic phases based on their differential solubility.[1] The process leverages the chemical properties of phenol (B47542), chloroform, and isoamyl alcohol to effectively denature proteins and lipids, leaving nucleic acids in a purified aqueous state.[2]

The Role of Key Reagents:

-

Phenol: As a potent protein denaturant, phenol disrupts the tertiary structure of proteins, causing them to lose their function and precipitate out of solution.[3][4] It is immiscible with water and, being slightly denser, forms the lower organic phase in the initial separation.[3]

-

Chloroform: This solvent is miscible with phenol and significantly increases the density of the organic phase, ensuring a sharp and stable interface between the organic and aqueous layers.[1][5] This prevents the accidental carryover of the organic phase when collecting the aqueous layer.[5] Chloroform also aids in denaturing proteins and is effective at solubilizing lipids, drawing them into the organic phase.[1][6]

-

Isoamyl Alcohol: Often included in the mixture at a low concentration (typically a 25:24:1 ratio of phenol:chloroform:isoamyl alcohol), isoamyl alcohol acts as an anti-foaming agent.[6][7] This prevents the formation of an emulsion between the two phases during mixing, which can trap nucleic acids and reduce yield.[7]

The separation process results in three distinct layers after centrifugation:

-

The Upper Aqueous Phase: This polar layer contains the hydrophilic nucleic acids (DNA and/or RNA) due to the negatively charged phosphate (B84403) backbone, along with salts and sugars.[1]

-

The Interphase: A cloudy, often white, layer forms between the aqueous and organic phases. This layer is composed primarily of denatured proteins and some genomic DNA, particularly at acidic pH.[1][7]

-

The Lower Organic Phase: This non-polar layer contains the phenol and chloroform, along with hydrophobic molecules such as lipids and the denatured proteins.[1]

The Critical Influence of pH in Nucleic Acid Separation

A crucial aspect of the phenol-chloroform method is the ability to selectively isolate either DNA or RNA by adjusting the pH of the extraction buffer.[3]

-

DNA Purification (pH 7.0-8.0): At a neutral to slightly alkaline pH, the phosphodiester backbone of DNA remains deprotonated and thus negatively charged. This ensures its high solubility in the polar aqueous phase.[3][8] Both DNA and RNA will be retained in the aqueous phase under these conditions.[8]

-

RNA Purification (Acidic pH ~4.5): At an acidic pH, the chemistry of DNA and RNA leads to their differential partitioning. The deoxyribose sugar in DNA is more susceptible to denaturation under acidic conditions, causing the DNA to lose its negative charge and become soluble in the organic phenol phase.[3][9] In contrast, the 2'-hydroxyl group on the ribose sugar of RNA makes it more polar and allows it to remain in the aqueous phase, even at a low pH.[8][9] This pH-dependent separation is a cornerstone of RNA isolation using this method.[10]

Quantitative Data Summary

The yield and purity of nucleic acids isolated by phenol-chloroform extraction can vary depending on the sample type, starting material quantity, and meticulousness of the procedure. The following table provides typical quantitative data for this method. Purity is commonly assessed using the A260/A280 and A260/A230 absorbance ratios. An A260/A280 ratio of ~1.8 is generally considered pure for DNA, while a ratio of ~2.0 is accepted for pure RNA.[10] The A260/A230 ratio, ideally between 2.0-2.2, indicates contamination with substances like phenol or guanidine (B92328) salts.[10]

| Parameter | DNA Extraction | RNA Extraction | Reference(s) |

| Starting Material | 5 x 10⁷ cultured mammalian cells | 25 Blood Samples | [2][7] |

| Expected Yield | ~200 µg | Median: 114.40 ng/µl | [2][7] |

| A260/A280 Ratio | > 1.75 | ≤ 1.8 (can be lower than kits) | [2][7] |

| A260/A230 Ratio | > 1.8 (variable) | Can be lower than optimal | [10][11] |

| Key Contaminants | Proteins (if A260/A280 is low) | Phenol, Salts (if A260/230 is low) | [10] |

Note: Yields and purity can be significantly higher than commercial kits, though the purity may be more variable and user-dependent.[2][12]

Experimental Protocols

Detailed Methodology for Genomic DNA Extraction

This protocol is adapted for the extraction of high-molecular-weight genomic DNA from mammalian cells.

Materials:

-

Cell sample (e.g., cell pellet)

-

Lysis Buffer (e.g., TE buffer with 0.5% SDS and Proteinase K)

-

Proteinase K (20 mg/ml stock)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 7.8-8.2

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate (B1210297), pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Procedure:

-

Sample Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Add Proteinase K to a final concentration of 100 µg/ml. Incubate at 55°C for 1-2 hours, or until the sample is completely lysed.[13]

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysed sample. Vortex vigorously for 20-30 seconds to form an emulsion.[13]

-

Phase Separation: Centrifuge the mixture at ≥12,000 x g for 5 minutes at room temperature. This will separate the mixture into aqueous, interphase, and organic layers.[13]

-

Aqueous Phase Collection: Carefully pipette the upper aqueous phase into a new sterile microfuge tube. Be extremely careful not to disturb the interphase, as this contains contaminating proteins.[1]

-

Chloroform Extraction (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol to the collected aqueous phase. Vortex and centrifuge as in step 3. This step removes any residual phenol.[14] Transfer the upper aqueous phase to a new tube.

-

DNA Precipitation: Add 1/10th volume of 3 M sodium acetate to the aqueous phase and mix. Then, add 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times until the DNA precipitates and becomes visible as a white, stringy mass.

-

Pelleting the DNA: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Washing the Pellet: Carefully decant the supernatant. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol and centrifuging for 5 minutes at 4°C. Repeat this wash step once.

-

Drying and Resuspension: Remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.[13]

Conclusion

The phenol-chloroform extraction method, while requiring careful handling of hazardous reagents, offers a highly effective and economical approach to nucleic acid purification. Its ability to yield large quantities of pure DNA and RNA makes it an invaluable technique in molecular biology research and development. Understanding the fundamental principles of differential solubility and pH-dependent partitioning is key to mastering this method and achieving high-quality results for downstream applications such as PCR, sequencing, and cloning.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lunanano.com [lunanano.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ccr.cancer.gov [ccr.cancer.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pacb.com [pacb.com]

Unraveling the Phases: A Technical Guide to Phenol-Chloroform Extraction

For Researchers, Scientists, and Drug Development Professionals

Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular biology, revered for its efficacy in purifying nucleic acids from complex biological samples. This method leverages the differential solubilities of macromolecules in organic and aqueous solutions to efficiently separate DNA and RNA from proteins and lipids. This in-depth guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and a quantitative analysis of expected results to empower researchers in achieving high-purity nucleic acid isolation.

The Core Principle: Partitioning Based on Polarity

The crux of phenol-chloroform extraction lies in the partitioning of molecules into two immiscible liquid phases based on their polarity.[1] When a biological sample, typically a cell lysate, is mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation: a lower organic phase and an upper aqueous phase.[2]

-

Aqueous Phase (Upper Layer): This polar phase consists of the aqueous sample buffer. Nucleic acids (DNA and RNA), being polar molecules due to their negatively charged phosphate (B84403) backbone, preferentially partition into this layer.[1]

-

Organic Phase (Lower Layer): This non-polar phase is a mixture of phenol (B47542) and chloroform (B151607). Lipids and other non-polar molecules are soluble in this phase.[2] Phenol also serves to denature proteins, causing them to lose their native conformation.[3][4]

-

Interphase: A milky-white layer forms between the aqueous and organic phases, which is composed of denatured proteins and some lipids that have precipitated out of solution.[2]

The distinct densities of the components are critical for phase separation. Phenol is slightly denser than water, but the addition of chloroform, which is significantly denser, ensures a clean separation with the organic phase settling at the bottom.[2][5]

The Role of Each Reagent

A standard phenol-chloroform extraction protocol utilizes a combination of phenol, chloroform, and isoamyl alcohol, each playing a crucial role in the purification process.

| Reagent | Chemical Properties & Function |

| Phenol | An organic solvent that effectively denatures proteins by disrupting their hydrogen bonds.[3][4] The pH of the phenol solution is critical; at a slightly alkaline pH (around 8.0), DNA is deprotonated and remains in the aqueous phase, while at an acidic pH (around 4.5), DNA becomes protonated and partitions into the organic phase, allowing for the specific isolation of RNA.[2][5] |

| Chloroform | A non-polar organic solvent that is denser than water. It enhances the denaturing effect of phenol on proteins and solubilizes lipids.[1][4] Its primary role is to increase the density of the organic phase, facilitating a sharp and stable separation from the aqueous phase and preventing phase inversion.[5] |

| Isoamyl Alcohol | Added to the organic mixture in a small ratio (typically 1 part in 25), it acts as an anti-foaming agent, preventing the formation of an emulsion between the two phases during mixing.[1] This ensures a cleaner separation and minimizes the loss of the aqueous phase. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the extraction of genomic DNA from mammalian cells.

1. Sample Preparation and Cell Lysis:

-

Begin with a pellet of cultured cells or a homogenized tissue sample.

-

Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with SDS and proteinase K).[6]

-

Incubate the mixture at 55°C for 1-2 hours, or until the sample is completely lysed. Proteinase K aids in the digestion of cellular proteins.[4][6]

2. Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the cell lysate.[7][8]

-

Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and create an emulsion.[6]

-

Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.[7][9] This will separate the mixture into the distinct aqueous, interphase, and organic layers.

3. Aqueous Phase Recovery:

-

Carefully aspirate the upper aqueous phase containing the DNA using a pipette, being cautious not to disturb the interphase.[2][8] Transfer the aqueous phase to a new microcentrifuge tube.

-

For maximum yield, a second extraction can be performed by adding another volume of PCI to the remaining interphase and organic phase, vortexing, centrifuging, and pooling the second aqueous phase with the first.[8]

4. Chloroform Wash (Optional but Recommended):

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.[1][8]

-

Vortex and centrifuge as in the previous step.

-

This step removes any residual phenol from the aqueous phase, which can inhibit downstream enzymatic reactions.[10] Carefully transfer the upper aqueous phase to a new tube.

5. DNA Precipitation:

-

To precipitate the DNA, add 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase.[1][11] The salt neutralizes the negative charge on the DNA backbone, and the ethanol causes the DNA to precipitate out of solution.

-

Invert the tube several times to mix and incubate at -20°C for at least one hour, or overnight for maximum precipitation.[4][6]

6. DNA Pellet Washing and Resuspension:

-

Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the precipitated DNA.[6][11]

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Wash the pellet with 70% ethanol to remove residual salts.[1][6] Centrifuge again for 5 minutes, and carefully remove the ethanol.

-

Air-dry the pellet for 5-10 minutes to allow the remaining ethanol to evaporate. Do not over-dry, as this can make the DNA difficult to resuspend.

-

Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.[6]

Visualizing the Workflow

The following diagram illustrates the key steps and phase separations in the phenol-chloroform extraction process.

Caption: Workflow of Phenol-Chloroform DNA/RNA Extraction.

Quantitative Analysis of Nucleic Acid Purity

The purity and concentration of the extracted nucleic acid are critical for the success of downstream applications. Spectrophotometry is commonly used to assess these parameters.

| Parameter | Description | Ideal Ratio (DNA) | Ideal Ratio (RNA) | Potential Contaminants Indicated by Low Ratios |

| A260/A280 Ratio | This ratio is used to assess the purity of nucleic acids from protein contamination.[12] Nucleic acids have a maximum absorbance at 260 nm, while proteins absorb maximally at 280 nm. | ~1.8 | ~2.0 | Protein, residual phenol.[12][13] |

| A260/A230 Ratio | This ratio is a secondary measure of purity, indicating contamination from salts (e.g., guanidine), carbohydrates, and residual phenol.[12][14] These substances have a maximum absorbance at or near 230 nm. | 2.0 - 2.2 | 2.0 - 2.2 | Phenol, EDTA, carbohydrates, guanidinium (B1211019) salts.[12][14] |

It is important to note that small variations in pH can affect the A260/A280 ratio.[12] Acidic solutions can lead to an underestimation of this ratio.[14]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete cell lysis. | Ensure complete lysis by optimizing incubation time and using appropriate enzymes (e.g., proteinase K). |

| Incomplete precipitation. | Increase precipitation time at -20°C or use a glycogen (B147801) carrier to aid in pelleting small amounts of nucleic acid. | |

| Low A260/A280 Ratio | Protein contamination. | Repeat the phenol-chloroform extraction step. Ensure careful removal of the aqueous phase without disturbing the interphase. |

| Phenol contamination. | Perform an additional chloroform wash after the PCI extraction.[15] | |

| Low A260/A230 Ratio | Salt or phenol contamination. | Ensure the DNA pellet is washed thoroughly with 70% ethanol. Perform a second ethanol wash if necessary.[16] |

| Phase Inversion | The aqueous phase is denser than the organic phase due to high salt or solute concentration.[5][17] | Dilute the sample with TE buffer before extraction to reduce the density of the aqueous phase. |

| Viscous, Gel-like Pellet | Very high concentration of high molecular weight DNA. | Resuspend the pellet in a larger volume of buffer and allow it to dissolve overnight at 4°C with gentle agitation. |

Logical Relationship of Reagents and Phases

The following diagram illustrates the logical relationship between the reagents, the sample components, and their final partitioning into the different phases.

References

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. mpbio.com [mpbio.com]

- 8. pacb.com [pacb.com]

- 9. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. dna.uga.edu [dna.uga.edu]

- 13. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Help with Phenol-Chloroform DNA Extraction - Molecular Biology [protocol-online.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Phenol Chloroform: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for phenol (B47542) chloroform (B151607), a reagent mixture commonly utilized in molecular biology for the purification of nucleic acids. Due to the significant health hazards associated with its components, stringent adherence to safety protocols is paramount. This document outlines the chemical and physical properties, occupational exposure limits, toxicity, handling procedures, emergency protocols, and waste disposal methods for phenol and chloroform.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of phenol and chloroform is fundamental to their safe handling. Both are volatile organic compounds with distinct characteristics.

Table 1: Physical and Chemical Properties of Phenol and Chloroform

| Property | Phenol | Chloroform |

| Chemical Formula | C₆H₅OH[1] | CHCl₃[2] |

| Appearance | Colorless-to-white crystalline solid when pure; may be a pink or red liquid commercially.[3] | Clear, colorless, volatile liquid.[4][5] |

| Odor | Sickeningly sweet and tarry.[3] | Pleasant, sweet, non-irritating odor.[4][6] |

| Boiling Point | 181.7 °C (359 °F)[7] | 61.2 °C[5] |

| Melting Point | 43 °C (109 °F)[7] | -63.5 °C |

| Solubility in Water | 84.2 g/1000 mL (moderately soluble)[1] | Slightly soluble (~0.8 g/L at 25°C).[5] |

| Vapor Pressure | 0.4 mmHg at 20 °C[7] | 159 mmHg at 20 °C[8] |

| Flash Point | 79 °C (175 °F)[3][9] | Non-flammable under most conditions.[4] |

| Specific Gravity | 1.06[7] | 1.48 g/cm³[5] |

Health Hazards and Toxicity

Both phenol and chloroform pose significant health risks. Phenol is highly corrosive and toxic, while chloroform is a suspected human carcinogen.[10] The combination of these two chemicals in a mixture can enhance the dermal absorption of phenol.[10]

Table 2: Summary of Health Hazards

| Hazard | Phenol | Chloroform | Phenol:Chloroform Mixture |

| Acute Effects | Severe skin burns, eye damage, and systemic poisoning.[9][11] Has an anesthetic effect, so pain may not be immediately felt upon contact.[10] | Skin and eye irritation, dizziness, headache, and anesthesia.[12][13] | Enhanced dermal absorption of phenol.[10] |

| Chronic Effects | Damage to the liver, kidneys, and central nervous system.[14][15] Suspected to cause genetic defects.[10] | Suspected human carcinogen and reproductive hazard.[10] May cause damage to the liver, kidneys, and central nervous system.[13] | Causes damage to organs through prolonged or repeated exposure.[16][17] |

| Routes of Exposure | Inhalation, skin absorption, ingestion, eye/skin contact.[14] | Inhalation, skin absorption, ingestion, skin and/or eye contact.[12] | Inhalation, skin absorption, ingestion, eye/skin contact. |

Table 3: Toxicity Data

| Value | Phenol | Chloroform |

| LD₅₀ (Oral, Rat) | 317 mg/kg[1][18] | 1100 mg/kg[16] |

| LD₅₀ (Dermal, Rabbit) | 630 mg/kg[18] | >4000 mg/kg (rat)[16] |

| LC₅₀ (Inhalation, Rat) | 316 mg/m³[9] | No data available |

Occupational Exposure Limits

Regulatory agencies have established permissible exposure limits (PELs) and recommended exposure limits (RELs) to protect laboratory personnel.

Table 4: Occupational Exposure Limits

| Agency | Phenol | Chloroform |

| OSHA (PEL) | 5 ppm (19 mg/m³) - 8-hour TWA [skin][7][15] | 50 ppm (240 mg/m³) - Ceiling[12][13] |

| NIOSH (REL) | 5 ppm (19 mg/m³) - 10-hour TWA; 15.6 ppm (60 mg/m³) - 15-min Ceiling [skin][7][15] | 2 ppm (9.78 mg/m³) - 60-minute STEL [potential occupational carcinogen][12][19] |

| ACGIH (TLV) | 5 ppm - 8-hour TWA[15] | 10 ppm - 8-hour TWA[13] |

TWA: Time-Weighted Average; C: Ceiling; [skin]: Skin absorption is a significant route of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with phenol chloroform.

Engineering Controls

-

Chemical Fume Hood: All procedures involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[14][20]

-

Emergency Eyewash and Safety Shower: An easily accessible and functional emergency eyewash station and safety shower are required in the immediate work area.[11][21][22]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield worn over goggles is recommended when there is a significant splash hazard.[23]

-

Gloves: Due to the rapid penetration of both phenol and chloroform through standard laboratory gloves, specific glove selection is critical.

-

Recommended: Viton®, SilverShield®, or Butyl rubber gloves provide the best protection.[14][15]

-

For incidental contact: Double-gloving with 4-mil thick nitrile gloves or a single pair of 8-mil thick nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[24] Chloroform penetrates nitrile gloves very readily.[24]

-

-

Protective Clothing: A fully buttoned lab coat is required.[10][14] An impervious apron should be worn over the lab coat when handling larger quantities or when there is a splash risk.[21][23]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

Caption: Required Personal Protective Equipment for Handling this compound.

Experimental Protocols: Phenol-Chloroform Extraction Workflow

Phenol-chloroform extraction is a common method for separating nucleic acids from proteins and lipids. The following diagram illustrates a generalized workflow for this procedure.

Caption: Generalized workflow for nucleic acid purification using phenol-chloroform extraction.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidental exposures.

-

Designated Area: Designate a specific area within a chemical fume hood for working with this compound.[21]

-

Quantities: Purchase and use the smallest practical quantities.[21]

-

Transport: Transport this compound in secondary containment, such as a bottle carrier.[21][23]

-

Storage:

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup

-

Small Spills (<1 L):

-

Alert personnel in the immediate area.

-

Don appropriate PPE (double nitrile or Viton® gloves, goggles, lab coat).[14]

-

Confine the spill using absorbent pads.

-

Collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.[22]

-

Clean the spill area with soap and water.[22]

-

-

Large Spills (>1 L):

Exposure and First Aid

Immediate medical attention is required for any this compound exposure.

-

Skin Contact:

-

Immediately go to the nearest emergency shower and flush the affected area with copious amounts of water for at least 15 minutes.[14]

-

Remove all contaminated clothing while under the shower.[26]

-

After initial flushing, wash the area with soap and water.[26] Some protocols recommend applying polyethylene (B3416737) glycol (PEG-300 or PEG-400) to the affected area.[23]

-

-

Eye Contact:

-

Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14]

-

-

Inhalation:

-

Move the individual to fresh air immediately.[15]

-

-

Ingestion:

-

Do NOT induce vomiting.[25]

-

If the person is conscious, rinse their mouth with water.

-

Caption: Emergency response flowchart for this compound exposure.

Waste Disposal

This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10][20]

-

Solid Waste: All contaminated materials (e.g., pipette tips, tubes, gloves) must be collected in a separate, sealed, and labeled hazardous waste container.[20] Do not mix with regular or biohazardous waste.[22]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents (Phenol, Chloroform).[20]

-

Disposal: Contact your institution's environmental health and safety department for hazardous waste pickup.[14][20] Do not pour this compound waste down the drain.[20]

By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Regular review of these procedures and ongoing safety training are essential for all personnel working with this hazardous reagent.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]

- 6. gov.uk [gov.uk]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]

- 8. epa.gov [epa.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]

- 11. oehs.tulane.edu [oehs.tulane.edu]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]

- 13. nj.gov [nj.gov]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. nj.gov [nj.gov]

- 16. severnbiotech.com [severnbiotech.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. hmdb.ca [hmdb.ca]

- 19. Chloroform - IDLH | NIOSH | CDC [cdc.gov]

- 20. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 21. ehs.umich.edu [ehs.umich.edu]

- 22. ehs.yale.edu [ehs.yale.edu]

- 23. umdearborn.edu [umdearborn.edu]

- 24. safety.duke.edu [safety.duke.edu]

- 25. in.nau.edu [in.nau.edu]

- 26. lin-web.clarkson.edu [lin-web.clarkson.edu]

The Chemistry of Separation: A Technical Guide to Phenol-Chloroform Extraction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical principles of phenol (B47542) and chloroform (B151607) in the context of nucleic acid extraction. A foundational technique in molecular biology, phenol-chloroform extraction leverages the distinct chemical properties of these solvents to achieve a robust separation of nucleic acids from proteins and lipids. This document provides a detailed examination of the underlying chemistry, comprehensive experimental protocols, and quantitative data to empower researchers in optimizing their purification workflows.

Core Principles: The Chemical Properties of Phenol and Chloroform

The efficacy of phenol-chloroform extraction hinges on the principles of liquid-liquid extraction, where solutes partition between two immiscible liquid phases based on their differential solubility. The key players in this process are phenol, a weak acid, and chloroform, a dense organic solvent.

Phenol (C₆H₅OH) is a polar organic compound that plays a dual role in the extraction process.[1][2] Its primary function is the denaturation of proteins.[1][2][3][4][5][6] Proteins in their native conformation typically sequester hydrophobic amino acid residues within their core, while presenting a hydrophilic exterior to the aqueous cellular environment.[3][4] Phenol, being less polar than water, disrupts this stable conformation, causing the proteins to unfold and expose their hydrophobic interiors.[2][6] These denatured proteins, now more soluble in the organic phenol phase, are effectively removed from the aqueous phase containing the nucleic acids.[2] Phenol is also a preservative for nucleic acids.[1]

The pH of the phenol solution is a critical determinant of the extraction's outcome. For DNA extraction, the phenol is typically saturated with a buffer at a slightly alkaline pH (around 7.8-8.0).[1][5][7] At this pH, the phosphate (B84403) backbone of DNA remains negatively charged, ensuring its solubility in the aqueous phase.[8] Conversely, for RNA extraction, an acidic phenol solution (pH around 4.5) is employed.[1][8] The lower pH neutralizes the negative charges on the DNA's phosphate groups, causing the DNA to become less polar and partition into the organic phase, while the more stable RNA remains in the aqueous phase.[1][8][9]

Chloroform (CHCl₃) is a dense, non-polar organic solvent that is immiscible with water.[9][10][11] Its primary role is to increase the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation.[1][3][4][9][12][13] Phenol alone has a density only slightly greater than water (1.07 g/cm³), which can lead to phase inversion, especially with samples containing high salt concentrations.[1][5][12][14] Chloroform, with a significantly higher density (around 1.47-1.49 g/cm³), when mixed with phenol, creates a much denser organic phase that reliably settles at the bottom of the tube.[9][10][12][13][15]

Furthermore, chloroform aids in the denaturation of proteins and is an excellent solvent for lipids, effectively removing them from the sample.[3][4][16][17] It also helps to reduce the amount of water retained in the organic phase, which can minimize the loss of aqueous phase and thus improve the yield of nucleic acids.[3][4][13]

A small amount of isoamyl alcohol is often included in the extraction mixture (typically in a 24:1 ratio with chloroform). Its primary function is to act as an anti-foaming agent and to prevent the emulsification of the aqueous and organic phases, which can be problematic during the mixing steps.[13][14][18] It is also suggested to inhibit RNase activity.[5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of phenol and chloroform that are critical to their function in extraction.

| Property | Phenol | Chloroform | Reference(s) |

| Chemical Formula | C₆H₆O | CHCl₃ | [15][19] |

| Molar Mass | 94.113 g/mol | 119.38 g/mol | [15][19] |

| Density | 1.07 g/cm³ | ~1.49 g/cm³ at 20°C | [10][12][15][19] |

| Boiling Point | 181.7 °C | 61.2 °C | [10][15][19][20][21] |

| Melting Point | 40.5 °C | -63.5 °C | [10][19][20][21] |

| Solubility in Water | 8.3 g/100 mL (20 °C) | ~0.8 g/100 mL (20 °C) | [10][14][15][19][22] |

| pKa | 9.95 (in water) | Neutral | [10][19][23][24] |

| Appearance | Transparent crystalline solid | Colorless, clear liquid | [10][15][19] |

| Reagent Mixture | Typical Ratio (v/v/v) | pH for DNA Extraction | pH for RNA Extraction | Reference(s) |

| Phenol:Chloroform:Isoamyl Alcohol | 25:24:1 | 7.8 - 8.2 | ~4.5 | [7][25][26] |

Experimental Protocols

The following sections provide detailed methodologies for standard phenol-chloroform extractions of DNA and RNA.

DNA Extraction from Mammalian Cells

Materials:

-

Cell sample

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1), pH 7.8-8.2[7]

-

Chloroform:isoamyl alcohol (24:1)[7]

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[26]

Procedure:

-

Cell Lysis:

-

Phenol-Chloroform Extraction:

-

Cool the lysate to room temperature.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[7][25][26]

-

Mix vigorously by vortexing for 30-60 seconds to form an emulsion.[7][25]

-

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[27]

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface and the lower organic phase.[7][9]

-

-

Chloroform Extraction:

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.[7]

-

Mix by vortexing for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the upper aqueous phase to a new, clean tube.

-

-

DNA Precipitation:

-

DNA Pellet Washing and Resuspension:

-

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

-

RNA Extraction from Tissues

Materials:

-

Tissue sample

-

TRIzol® reagent or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform solution

-

Chloroform

-

75% Ethanol (in nuclease-free water)

-

Nuclease-free water

Procedure:

-

Homogenization:

-

Homogenize the tissue sample in TRIzol® reagent (1 mL per 50-100 mg of tissue) using a homogenizer.

-

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.

-